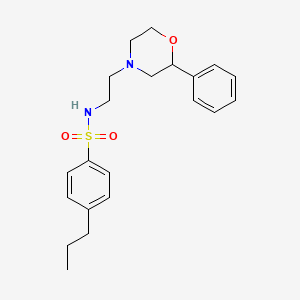

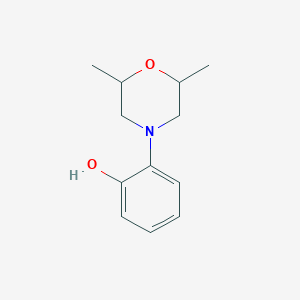

![molecular formula C20H13Cl2N3O B2746899 N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide CAS No. 477538-06-0](/img/structure/B2746899.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole ring and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . Further studies on this specific compound could explore its potential as an antimicrobial agent.

Anti-Inflammatory Effects

Imidazole-based compounds have been investigated for their anti-inflammatory activity. The presence of the imidazole ring may contribute to modulating inflammatory pathways. Research could explore the anti-inflammatory potential of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide .

Antitumor and Anticancer Properties

Given the importance of nitrogen-containing moieties in cancer treatment, exploring the antitumor and anticancer effects of this compound is crucial. In silico studies, such as ADMET analysis and molecular docking, can provide insights into its potential as a therapeutic agent .

Antioxidant Activity

Imidazole derivatives have shown antioxidant properties. Investigating the ability of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide to scavenge free radicals and protect against oxidative stress could be valuable .

DNA Binding Potential

Understanding the interaction of this compound with DNA is essential. Elucidating its binding affinity and mode of interaction could shed light on its biological mechanisms .

Other Potential Applications

Imidazole-containing compounds have been explored in various therapeutic areas, including antihistaminic agents, antivirals, antiulcer drugs, and antiprotozoals . Investigating additional applications specific to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide would be valuable.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, interact with various proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives are known to show a broad range of chemical and biological properties . They have been reported to exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

It is known that benzimidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The synthesis of benzimidazole derivatives has been well-documented .

Result of Action

Benzimidazole derivatives have been reported to exhibit a multitude of interesting pharmacological activities .

Action Environment

The synthesis of benzimidazole derivatives has been achieved under various conditions .

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-14-9-13(10-15(22)11-14)20(26)23-16-7-5-12(6-8-16)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVSOQLCEZVICH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

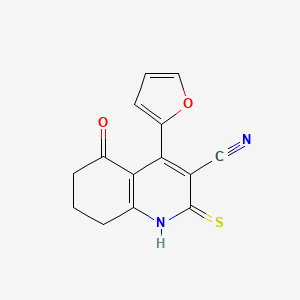

![(E)-4-methyl-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopentanenitrile](/img/structure/B2746817.png)

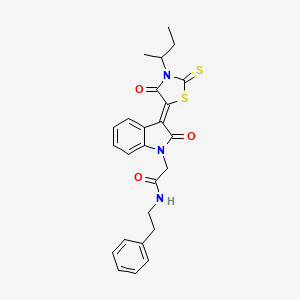

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2746821.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2746824.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2746825.png)

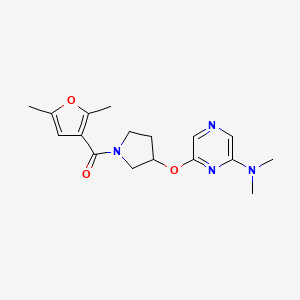

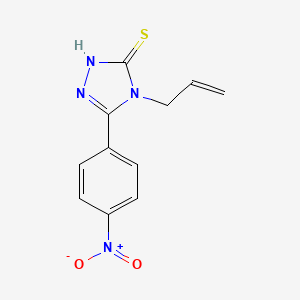

![2-Methyl-4-[4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2746830.png)

![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)

![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)